molecular formula C21H19BrF2N4O2S B12381107 Akt/ROCK-IN-1

Akt/ROCK-IN-1

Cat. No.: B12381107
M. Wt: 509.4 g/mol
InChI Key: YEYGCAOMGAHTST-YVEFUNNKSA-N
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Preparation Methods

The synthesis of Akt/ROCK-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

Akt/ROCK-IN-1 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH levels. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

Akt/ROCK-IN-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Akt/ROCK-IN-1 is unique in its dual inhibitory activity against both Akt and ROCK, making it a valuable tool for studying the interplay between these pathways. Similar compounds include:

These compounds differ in their specificity and mechanism of action, but all target key signaling pathways involved in cell proliferation and survival .

Properties

Molecular Formula

C21H19BrF2N4O2S

Molecular Weight

509.4 g/mol

IUPAC Name

3-bromo-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-9-oxa-11-thia-5,6-diazatricyclo[8.3.0.02,6]trideca-1(10),2,4,12-tetraene-12-carboxamide

InChI

InChI=1S/C21H19BrF2N4O2S/c22-14-9-26-28-5-6-30-21-13(19(14)28)8-18(31-21)20(29)27-17-10-25-4-3-12(17)11-1-2-15(23)16(24)7-11/h1-2,7-9,12,17,25H,3-6,10H2,(H,27,29)/t12-,17+/m0/s1

InChI Key

YEYGCAOMGAHTST-YVEFUNNKSA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)NC(=O)C3=CC4=C(S3)OCCN5C4=C(C=N5)Br

Canonical SMILES

C1CNCC(C1C2=CC(=C(C=C2)F)F)NC(=O)C3=CC4=C(S3)OCCN5C4=C(C=N5)Br

Origin of Product

United States

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